Sorafenib is a synthetic compound widely utilized in scientific research, particularly in the field of oncology. [] It serves as a valuable tool for investigating cellular signaling pathways, particularly those implicated in tumor growth, progression, and resistance to therapy. [] Sorafenib's utility extends to in vitro and in vivo studies, enabling researchers to explore its effects on various cancer cell lines and animal models. []
Sorafenib functions as a multikinase inhibitor, targeting various kinases involved in tumor cell signaling pathways. [, , , ] Key targets include RAF kinases, vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), FLT3, and c-KIT. [, , , ] By inhibiting these kinases, Sorafenib disrupts essential signaling cascades that regulate tumor cell proliferation, angiogenesis (formation of new blood vessels), and survival. [, , , ]
Hepatocellular Carcinoma (HCC): Sorafenib is widely studied in HCC, where it demonstrates antitumor activity by inhibiting cell proliferation, inducing apoptosis, and suppressing angiogenesis. [, , , , , , , , , ] Researchers investigate its efficacy as a single agent and in combination with other therapies like transarterial chemoembolization (TACE) and other targeted agents. [, , , , , , ]
Renal Cell Carcinoma (RCC): Sorafenib's application extends to RCC, where it exhibits similar antitumor effects by targeting angiogenesis and tumor cell proliferation. [, , , ] Studies explore its use in combination with other agents like trebananib and hymecromone to enhance its efficacy. [, ]
Acute Myeloid Leukemia (AML): Sorafenib is investigated as a potential therapeutic option for AML, particularly in patients with FLT3-ITD mutations, due to its ability to inhibit FLT3 kinase. [, ] Researchers explore its use in the peri-transplant setting to prevent disease relapse. []
Other Cancers: Sorafenib's application extends to various other cancers, including lung cancer, bladder cancer, lymphoma, and multiple myeloma, where it demonstrates antitumor activity in preclinical models. [, , , , , ]
Understanding Mechanisms of Resistance: Investigating the mechanisms underlying acquired resistance to Sorafenib in different cancer types is crucial to improve its long-term efficacy. [, , , ]
Identifying Predictive Biomarkers: Identifying reliable biomarkers that predict response to Sorafenib treatment will enable personalized therapy and optimize patient outcomes. [, , , ]
Developing Rational Combination Therapies: Exploring synergistic combinations of Sorafenib with other targeted therapies, chemotherapies, or immunotherapies holds promise for enhancing its antitumor activity. [, , , , , , , ]
Investigating Novel Applications: Further exploration of Sorafenib's potential in treating other cancer types and non-oncological diseases, leveraging its multikinase inhibitory properties. [, ]
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5